molecular formula C12H17N3O2 B2668598 Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine CAS No. 1258764-91-8

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine

Cat. No.: B2668598
CAS No.: 1258764-91-8
M. Wt: 235.287
InChI Key: CHTYPYLZPDVSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is a chemical compound known for its unique structure and properties. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine typically involves the reaction of dimethyl-1,2-oxazole with a suitable amine source under controlled conditions. One common method includes the use of N,N-bis[(3,5-dimethyl-4-isoxazolyl)methyl]amine hydrochloride as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4/h13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTYPYLZPDVSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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